molecular formula C12H15FN2O B7874162 2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide

2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide

Cat. No.: B7874162
M. Wt: 222.26 g/mol
InChI Key: QTDIFKLFXIWRHJ-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopropyl group, a fluorobenzyl moiety, and an acetamide functional group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropylcarboxylic acid via reduction.

    Introduction of the fluorobenzyl group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-fluorobenzyl chloride and cyclopropylamine.

    Formation of the acetamide: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorobenzyl groups may enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide
  • 2-Amino-N-cyclopropyl-N-(3-chloro-benzyl)-acetamide
  • 2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-acetamide

Uniqueness

2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide is unique due to the presence of the 3-fluoro-benzyl group, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.

Biological Activity

2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a 3-fluoro-benzyl moiety, which may enhance its interaction with biological targets. The amino group can participate in hydrogen bonding, contributing to its binding affinity.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial and antifungal properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in managing conditions associated with chronic inflammation.
  • Anticancer Potential : Similar compounds have shown promise in targeting cancer cell pathways, suggesting that this compound may also exhibit anticancer properties.

The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes and receptors. The fluoro-benzyl group likely enhances binding affinity, while the amino group facilitates interactions through hydrogen bonding.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial effects of structurally similar compounds found that modifications in the benzyl group significantly influenced activity against various pathogens. The presence of the fluoro substituent was noted to enhance potency against certain bacterial strains.
  • Anti-inflammatory Pathways : In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential pathway for therapeutic applications in inflammatory diseases.
  • Cancer Cell Line Studies : Research on analogs of this compound has shown inhibition of proliferation in cancer cell lines, indicating that further exploration of this compound could yield valuable insights into its anticancer properties.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Findings References
AntimicrobialPotential activity against bacteria and fungi
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInhibition of cancer cell proliferation
Mechanism of ActionInteraction with enzymes/receptors via hydrogen bonds

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-1-2-9(6-10)8-15(11-4-5-11)12(16)7-14/h1-3,6,11H,4-5,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDIFKLFXIWRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)F)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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